molecular formula C18H19NO4S B2490412 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705931-58-3

2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2490412
CAS RN: 1705931-58-3
M. Wt: 345.41
InChI Key: QKYHNVPISCUSTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical entities. For instance, Lokeshwari et al. (2017) describe the synthesis of furan derivatised [1,4] benzothiazepine analogues, initiated from 1-(furan-2-yl)ethanone, proceeding through a series of reactions including conversion to chalcones and subsequent reactions with 2-aminobenzenethiol in acidic conditions to yield the title compounds (Lokeshwari et al., 2017). This example provides insight into the complexity and creativity required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed spectroscopic studies. Cai et al. (2020) performed a comprehensive analysis of a similar compound, using 1H and 13C NMR spectrum, UV–Vis spectroscopy, and X-ray crystallography. Their study highlighted the importance of hydrogen bonds, π···π stacking interactions, and other noncovalent interactions in the formation of complex supramolecular structures (Cai et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules can be diverse, influenced by their functional groups and molecular framework. The study by Lokeshwari et al. (2017) not only explored synthesis but also investigated the compounds' inhibitory properties against VRV-PL-8a and H+/K+ ATPase, suggesting potential therapeutic applications. These properties are typically evaluated through biological assays and computational docking studies to understand the molecules' interactions with biological targets (Lokeshwari et al., 2017).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the practical applications of these compounds. Techniques like single-crystal X-ray crystallography, as employed by Cai et al. (2020), provide valuable information about the molecular and crystal structure, which in turn influences the compound's physical properties and its stability under various conditions (Cai et al., 2020).

Chemical Properties Analysis

Chemical properties are integral to predicting how these compounds behave in chemical reactions and in biological environments. The work by Lokeshwari et al. (2017) showcases the compound's potential as an inhibitor, indicating specific chemical interactions with enzymes. Such properties are pivotal for the development of pharmaceutical agents and require in-depth chemical and biological characterization (Lokeshwari et al., 2017).

Scientific Research Applications

Inhibitor Properties in Medicinal Chemistry

A study focused on furan derivatised benzothiazepine analogues, synthesized from 1-(furan-2-yl)ethanone, demonstrated significant VRV-PL-8a and H+/K+ ATPase inhibitor properties. This finding indicates a potential application in treating inflammatory disorders, presenting these molecules as prototypes for mitigating ulcer-inducing side effects of other NSAIDs (Lokeshwari et al., 2017).

Applications in Organic Synthesis and Chemistry

  • Furan and benzochalcogenodiazole-based monomers were synthesized using a donor–acceptor approach, demonstrating lower oxidation potentials and red shifts in absorption spectra. These monomers and their polymers showed multicolor properties at different redox states and possess low band gaps, indicating potential use in electronics and materials science (İçli-Özkut et al., 2013).

  • The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones resulted in functionalized polyheterocyclic ethanones. This process, not requiring transition metals or oxidants, suggests applications in green chemistry and efficient synthesis of complex organic structures (Zhang et al., 2017).

  • In another study, furyl(aryl)alkanes and their derivatives were investigated, focusing on the synthesis of benzofuran derivatives. The research provides insight into the reaction mechanisms involving furan and benzofuran, relevant to organic synthesis and pharmaceutical applications (Gutnov et al., 1999).

Biological and Pharmaceutical Applications

  • A study on new benzofurans isolated from Gastrodia elata revealed DNA topoisomerases I and II inhibitory activities. This suggests their potential application in the development of new pharmaceuticals targeting DNA replication and cell division processes (Lee et al., 2007).

  • Synthesis of chalcones and flavanones using Julia–Kocienski olefination displayed potential applications in drug development, particularly as antibacterial agents. The methodology used in this research may influence future approaches in medicinal chemistry (Kumar et al., 2010).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(11-13-3-4-14-16(10-13)23-12-22-14)19-6-5-17(24-9-7-19)15-2-1-8-21-15/h1-4,8,10,17H,5-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYHNVPISCUSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

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